rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans
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Overview
Description
Rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, is a chiral compound with significant interest in various scientific fields. This compound features a hydroxy group and a nitrile group attached to an oxolane ring, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, typically involves the reaction of suitable precursors under controlled conditions. One common method is the reaction of an epoxide with a nitrile in the presence of a catalyst. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as lithium perchlorate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to obtain the desired enantiomerically pure product .
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and nitrile groups play crucial roles in these interactions, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans: Similar structure with a methylamino group instead of a hydroxy group.
Rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans: Contains a trifluoromethyl group, offering different chemical properties.
Properties
CAS No. |
2166213-62-1 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.1 |
Purity |
95 |
Origin of Product |
United States |
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